
2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
Overview
Description
“2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” can be represented by the InChI code: 1S/C11H16N2.2ClH/c1-9-3-2-4-11 (13-9)10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H . This indicates that the molecule contains a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions that “2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” undergoes are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical form of “2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” is solid . Its molecular weight is 249.18 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyridine derivatives, including compounds structurally related to "2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride," play a crucial role in medicinal chemistry due to their wide range of biological activities. These compounds have been reported for various biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Moreover, pyridine derivatives serve as key precursors and structural motifs in numerous drugs and starting materials for synthetic organic chemistry, highlighting their significance in drug discovery and pharmaceutical industries (Altaf et al., 2015).
Analytical Chemistry and Chemosensing
Pyridine derivatives have also demonstrated a high affinity for various ions and neutral species, making them highly effective chemosensors for the determination of different species. This applicability extends to the detection of anions, cations, and neutral species in environmental, agricultural, and biological samples. The unique properties of pyridine derivatives in chemosensing applications suggest potential for developing sensitive and selective analytical methods (Abu-Taweel et al., 2022).
Future Directions
The future directions in the field of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances . This field is expected to continue to grow due to the importance of piperidine derivatives in the pharmaceutical industry .
properties
IUPAC Name |
2-methyl-6-piperidin-3-yl-1H-pyridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-8-5-10(14)6-11(13-8)9-3-2-4-12-7-9;;/h5-6,9,12H,2-4,7H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHXEJKIGKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
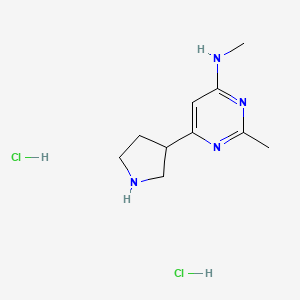
![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
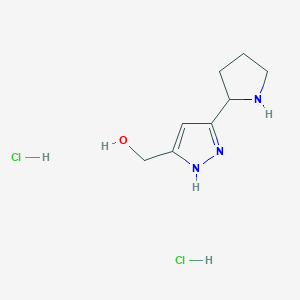
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)

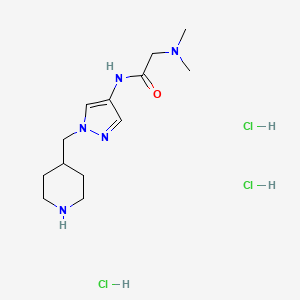
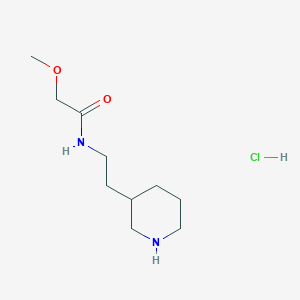
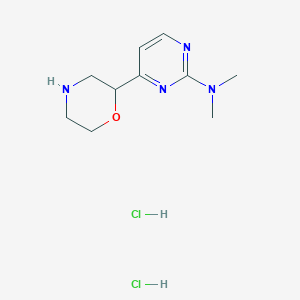
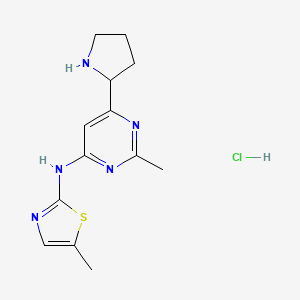
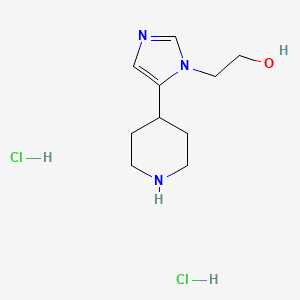
![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)